(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide
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Overview
Description
“(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This compound also contains a sulfamoyl group and an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzothiazole derivative with a suitable sulfamoyl chloride and an amide. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a sulfamoyl group, and an amide group. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, the sulfamoyl group, and the amide group. These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups like the sulfamoyl and amide groups.Scientific Research Applications
Electrophysiological Activity
The compound (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is related to a class of substances studied for their cardiac electrophysiological activity. Morgan et al. (1990) explored the synthesis and activity of similar N-substituted imidazolylbenzamides, noting their potential as class III electrophysiological agents, which are significant in treating arrhythmias (Morgan et al., 1990).
Antimicrobial and Anticancer Potentials
Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, closely related in structure, and evaluated them for antimicrobial and anticancer potentials. This research highlights the broader applications of thiazolyl benzamide derivatives in treating various microbial infections and cancers (Deep et al., 2016).
Pro-apoptotic and Anticancer Activities
Yılmaz et al. (2015) reported on the synthesis of indapamide derivatives, which share a benzamide component. They found that these compounds showed significant proapoptotic activity and anticancer properties, particularly against melanoma cell lines, underlining the potential of benzamide derivatives in oncology (Yılmaz et al., 2015).
Fluorescence Sensing and Binding Mechanism Studies
Suman et al. (2019) investigated benzimidazole/benzothiazole based azomethines, structurally related to the compound . They focused on their fluorescence sensing abilities, particularly for metal ions, which can be crucial in biochemical and environmental monitoring (Suman et al., 2019).
Antiviral, Antimicrobial, and Anticancer Applications
Hemphill et al. (2012) discussed thiazolides, including nitazoxanide, which is structurally related to the subject compound. They emphasized its broad spectrum of activities against various pathogens, including helminths, protozoa, bacteria, and viruses, as well as its efficacy against proliferating mammalian cells, indicating the wide-ranging potential of thiazolide derivatives (Hemphill et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHXMIMOCAWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide |
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